molecular formula C16H10N4O3S B2635528 (E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide CAS No. 1173491-45-6

(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide

Cat. No. B2635528
CAS RN: 1173491-45-6
M. Wt: 338.34
InChI Key: GPMUAZWGLLRTPZ-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with several functional groups, including a pyrazine ring, a benzo-thiazole ring, and a dioxolo ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex with multiple ring systems. These ring systems, along with the presence of the amide group, could potentially allow for interesting interactions such as pi-stacking or hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, while the alkyne could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple aromatic rings could contribute to its stability and solubility. The amide group could form hydrogen bonds, potentially affecting its behavior in biological systems .

Scientific Research Applications

Fluorescent Dyes

The compound is related to [1,3]-dioxolo[4,5-f]benzodioxole (DBD) dyes, which have been used to develop fluorescence lifetime-based binding assays . These assays are robust against autofluorescent and light-absorbing compounds, making them ideal for high-throughput screening applications .

Drug Screening

The fluorescence features of the compound have been exploited to develop a binding assay for drug screening applications . This assay has been validated and shown to comply with all requirements for a powerful high-throughput screening assay .

Inhibitor Identification

The described binding assay has been used to identify the first inhibitors against three members of the histone deacetylase family from Pseudomonas aeruginosa . The compounds were characterized in terms of potency and selectivity profile .

Optical Sensing

The DBD dyes, which the compound is related to, are suitable for optical sensing due to their long fluorescence lifetime, high photobleaching stability, large Stokes shift, and small size .

Synthesis of New Fluorescent Dyes

The compound can be used as a starting point for the synthesis of new fluorescent dyes . The core unit can be prepared in a simple manner from commercially available reactants .

Photocatalysis

While not directly mentioned in the search results, compounds with similar structures have been used in photocatalysis . It’s possible that this compound could have similar applications, but further research would be needed to confirm this.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could be interesting to explore its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S/c1-2-5-20-11-6-12-13(23-9-22-12)7-14(11)24-16(20)19-15(21)10-8-17-3-4-18-10/h1,3-4,6-8H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMUAZWGLLRTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=NC=CN=C4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide

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